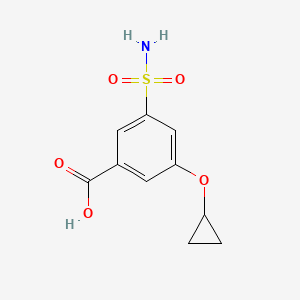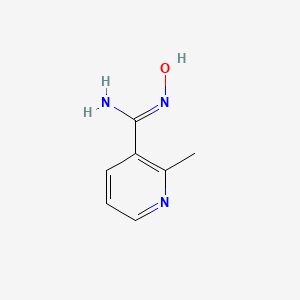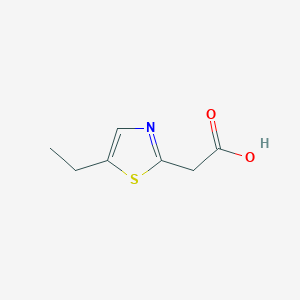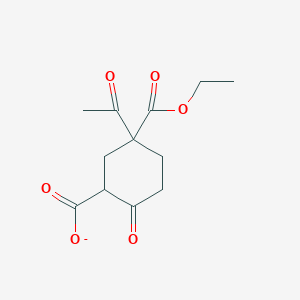
15-Deoxy--12,14-prostaglandin J2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
15-Deoxy–12,14-prostaglandin J2 is a naturally occurring cyclopentenone prostaglandin derived from prostaglandin D2. It is known for its potent anti-inflammatory and anti-tumor properties. This compound is an endogenous ligand for peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in regulating inflammation, metabolism, and cell differentiation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 15-Deoxy–12,14-prostaglandin J2 is synthesized from arachidonic acid through a series of enzymatic reactions. The key steps involve the conversion of arachidonic acid to prostaglandin D2 by cyclooxygenase and prostaglandin D synthase. Prostaglandin D2 then undergoes dehydration to form 15-Deoxy–12,14-prostaglandin J2 .
Industrial Production Methods: Industrial production of 15-Deoxy–12,14-prostaglandin J2 typically involves the use of bioreactors to facilitate the enzymatic conversion of arachidonic acid to prostaglandin D2 and subsequently to 15-Deoxy–12,14-prostaglandin J2. The process is optimized for high yield and purity, often involving purification steps such as chromatography .
Chemical Reactions Analysis
Types of Reactions: 15-Deoxy–12,14-prostaglandin J2 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo nucleophilic substitution reactions due to its electrophilic nature.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like thiols and amines are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that retain the core cyclopentenone structure .
Scientific Research Applications
15-Deoxy–12,14-prostaglandin J2 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study electrophilic reactions and protein modifications.
Biology: It plays a role in modulating inflammatory responses and cellular signaling pathways.
Medicine: It has potential therapeutic applications in treating inflammatory diseases, cancer, and metabolic disorders.
Industry: It is used in the development of anti-inflammatory drugs and as a biochemical tool in research .
Mechanism of Action
15-Deoxy–12,14-prostaglandin J2 exerts its effects primarily through its interaction with PPAR-γ. Upon binding to PPAR-γ, it activates the receptor, leading to the transcription of target genes involved in anti-inflammatory and metabolic processes. Additionally, it can covalently modify cellular proteins via its reactive α,β-unsaturated carbonyl group, affecting various signaling pathways .
Comparison with Similar Compounds
Prostaglandin D2: The precursor of 15-Deoxy–12,14-prostaglandin J2, involved in various physiological processes.
Prostaglandin E2: Another prostaglandin with pro-inflammatory effects.
Prostaglandin F2α: Known for its role in smooth muscle contraction .
Uniqueness: 15-Deoxy–12,14-prostaglandin J2 is unique due to its potent anti-inflammatory and anti-tumor properties, as well as its ability to covalently modify proteins, which is not commonly observed in other prostaglandins .
Properties
Molecular Formula |
C20H28O3 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(E)-7-[(1S,5E)-5-[(E)-oct-2-enylidene]-4-oxocyclopent-2-en-1-yl]hept-5-enoic acid |
InChI |
InChI=1S/C20H28O3/c1-2-3-4-5-6-10-13-18-17(15-16-19(18)21)12-9-7-8-11-14-20(22)23/h6-7,9-10,13,15-17H,2-5,8,11-12,14H2,1H3,(H,22,23)/b9-7+,10-6+,18-13+/t17-/m0/s1 |
InChI Key |
VHRUMKCAEVRUBK-IMTKWVLRSA-N |
Isomeric SMILES |
CCCCC/C=C/C=C/1\[C@H](C=CC1=O)C/C=C/CCCC(=O)O |
Canonical SMILES |
CCCCCC=CC=C1C(C=CC1=O)CC=CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[3-Fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B14802772.png)

![calcium bis{7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoate}](/img/structure/B14802780.png)
![[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid](/img/structure/B14802785.png)
![N'-[(2E)-3-(2-chlorophenyl)prop-2-enoyl]cyclohexanecarbohydrazide](/img/structure/B14802788.png)
![9H-pyrido[2,3-b]indol-1-ium](/img/structure/B14802801.png)




![N-[[4-(3-fluoropropoxy)phenyl]methylideneamino]-4-(trifluoromethyl)benzamide](/img/structure/B14802831.png)
![hexahydropyrazino[2,1-c][1,4]thiazin-9(6H)-one](/img/structure/B14802838.png)
![2-[[2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoyl]amino]acetic acid](/img/structure/B14802839.png)
